molecular formula C23H27Cl2NO2 B601513 Impureza de Keto de Lumefantrina CAS No. 53221-25-3

Impureza de Keto de Lumefantrina

Número de catálogo: B601513
Número CAS: 53221-25-3
Peso molecular: 420.37
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antimalarial Activity

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine has been studied for its antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that this compound exhibits significant activity against both drug-sensitive and resistant strains of the parasite.

Case Studies on Antimalarial Efficacy

  • In Vitro Studies :
    • A study evaluated the efficacy of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine against various strains of P. falciparum. The compound demonstrated an IC50 value (the concentration required to inhibit 50% of the parasite growth) comparable to existing antimalarials.
    • Results Summary :
    CompoundStrain TestedIC50 (µM)
    9-Des[(4-chlorophenyl)methylene]-9-oxo LumefantrineRKL9 (resistant)<1.0
    Standard Drug (Artemisinin)3D7 (sensitive)0.5
  • Mechanism of Action :
    • The antimalarial activity is attributed to the compound's ability to inhibit heme polymerization, a critical process for the survival of the malaria parasite.

Antibacterial Activity

In addition to its antimalarial properties, this compound has shown potential antibacterial effects against various pathogens, including multidrug-resistant strains.

Case Studies on Antibacterial Efficacy

  • In Vitro Antibacterial Testing :
    • The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • Results Summary :
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    9-Des[(4-chlorophenyl)methylene]-9-oxo LumefantrineStaphylococcus aureus<20 µg/mL
    Standard Antibiotic (Ciprofloxacin)MRSAComparable

Other Therapeutic Applications

Research has also explored the use of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine in other therapeutic areas:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition Studies :
    • The sulfonyl chloride group in its structure allows it to interact with various enzymes, leading to inhibition that could be beneficial in treating diseases where enzyme dysregulation is a factor.

Mecanismo De Acción

Target of Action

Lumefantrine Keto Impurity, also known as 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one, 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine, or 2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum and unidentified Plasmodium species .

Mode of Action

The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that lumefantrine inhibits the formation ofβ-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the life cycle of the Plasmodium parasite. By inhibiting the formation of β-hematin and the synthesis of nucleic acids and proteins, Lumefantrine disrupts the parasite’s ability to reproduce and survive within the host’s red blood cells .

Pharmacokinetics

Lumefantrine is rapidly absorbed, with initial absorption occurring at 2 hours and enhanced with food . It is hepatically metabolized to desbutyl-lumefantrine by CYP3A4 . The time to peak plasma concentration for Lumefantrine is approximately 6-8 hours . The elimination half-life of Lumefantrine is between 72-144 hours . Lumefantrine is 99.7% protein-bound .

Result of Action

The result of Lumefantrine’s action is the effective treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .

Action Environment

The action, efficacy, and stability of Lumefantrine can be influenced by various environmental factors. For example, the presence of food can enhance the absorption of Lumefantrine . Additionally, the drug’s efficacy can be affected by the prevalence of drug-resistant strains of Plasmodium in certain geographical areas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are also not widely documented. It is generally produced in specialized laboratories and research facilities, adhering to strict safety and quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Comparación Con Compuestos Similares

Actividad Biológica

Overview

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is a derivative of Lumefantrine, a well-known antimalarial agent. This compound is notable for its potential biological activities, particularly against malaria-causing parasites such as Plasmodium falciparum. Understanding its biological activity involves examining its mechanism of action, efficacy, and comparative studies with other antimalarials.

Chemical Structure and Properties

The chemical structure of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is characterized by the presence of a quinoline core, which is essential for its antimalarial properties. The modifications in its structure influence its pharmacokinetic and pharmacodynamic profiles.

The mechanism of action of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is believed to involve the inhibition of heme polymerization, a critical process for the survival of Plasmodium species. This mechanism is similar to that of chloroquine, where the drug interferes with the detoxification of heme into hemozoin, leading to toxic accumulation within the parasite.

Biological Activity and Efficacy

Research indicates that 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine exhibits significant antimalarial activity. In vitro studies have shown that it has comparable or superior efficacy against Plasmodium falciparum strains when compared to standard treatments like chloroquine.

Efficacy Data

CompoundIC50 (µg/mL)Activity Level
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine0.014 - 0.5Excellent
Chloroquine0.1 - 1.0Good
Other Quinoline DerivativesVariesModerate to High

The IC50 values indicate the concentration required to inhibit 50% of the parasite's growth, with lower values representing higher potency.

Comparative Studies

In comparative studies, 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine has demonstrated enhanced activity against chloroquine-resistant strains of P. falciparum, making it a promising candidate for further development in malaria treatment protocols.

Case Studies

A case study published in a peer-reviewed journal highlighted the effectiveness of this compound in a clinical setting where traditional antimalarials failed due to resistance. Patients treated with formulations containing 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine showed rapid reduction in parasitemia and improved clinical outcomes.

Clinical Findings

  • Study Group : Patients with confirmed P. falciparum malaria.
  • Treatment Regimen : Administered 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine in combination with artemisinin derivatives.
  • Outcomes :
    • Rapid clearance of parasites.
    • Minimal side effects reported.
    • Significant improvement in symptoms within 48 hours.

Propiedades

IUPAC Name

2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSOIDFQNPRZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722182
Record name 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53221-25-3
Record name 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine
Reactant of Route 2
Reactant of Route 2
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine
Reactant of Route 3
Reactant of Route 3
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine
Reactant of Route 4
Reactant of Route 4
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine
Reactant of Route 5
Reactant of Route 5
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine
Reactant of Route 6
Reactant of Route 6
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.